molecular formula C8H7ClF3NO B1398126 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 917396-38-4

3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1398126
CAS No.: 917396-38-4
M. Wt: 225.59 g/mol
InChI Key: KUBNMKJHVGZTRK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloromethyl group at the third position, a methoxy group at the second position, and a trifluoromethyl group at the sixth position on the pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structure, which includes a trifluoromethyl group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the trifluoromethylation process, which is crucial in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can also influence its overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can influence the compound’s activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group onto the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes chloromethylation, methoxylation, and trifluoromethylation steps, each requiring precise control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dihydropyridine derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3,5-Trichloro-6-(trifluoromethyl)pyridine
  • 2-Methoxy-3-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine

Comparison: 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is unique due to the combination of the chloromethyl, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, which are not observed in similar compounds .

Properties

IUPAC Name

3-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBNMKJHVGZTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733150
Record name 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917396-38-4
Record name 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917396-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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